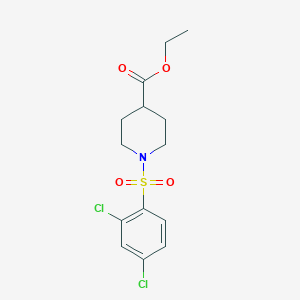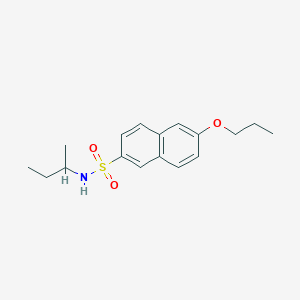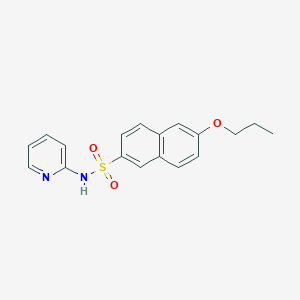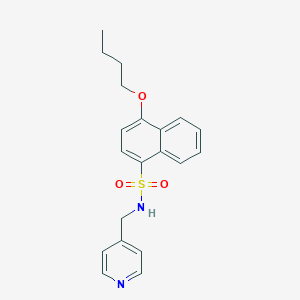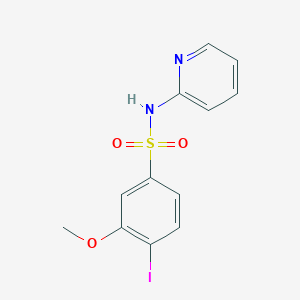
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide, also known as ETS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields, including biology, chemistry, and medicine. In
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has been studied for its potential applications in various scientific fields. In biology, 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has been used as a fluorescent probe to study the localization and dynamics of proteins in living cells. 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has also been used as a tool for studying the structural and functional properties of proteins. In chemistry, 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has been used as a reagent for the synthesis of various compounds. In medicine, 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has been studied for its potential use as a diagnostic tool for various diseases.
Wirkmechanismus
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide works by binding to proteins and altering their structure and function. This binding can affect the activity of enzymes and other proteins, leading to changes in biochemical and physiological processes. 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has been shown to specifically bind to sulfonamide-binding proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide can inhibit the activity of certain enzymes and affect cellular processes such as cell division and protein synthesis. In vivo studies have shown that 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide can affect the growth and development of organisms, as well as their behavior and physiology.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has several advantages for use in lab experiments. It is a highly specific and potent compound that can be used to selectively target proteins and cellular processes. 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide is also stable and easy to handle, making it a convenient tool for research. However, 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide does have some limitations. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide. One area of interest is the development of new methods for synthesizing 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide and related compounds. Another area of interest is the identification of new targets for 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide, which could lead to the discovery of new biochemical pathways and therapeutic targets. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide and its effects on cellular processes and organisms.
Conclusion
In conclusion, 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide is a sulfonamide compound that has shown promise in various scientific fields. Its synthesis method has been optimized to produce high yields of 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide with high purity. 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has been studied for its potential applications in biology, chemistry, and medicine, and has been shown to affect various cellular processes and organisms. While 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide has several advantages for use in lab experiments, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 4-ethylphenol with sulfuric acid, followed by the reaction with dimethylamine and formaldehyde. The resulting product is then treated with methyl iodide to yield 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide. This synthesis method has been optimized to produce high yields of 4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide with high purity.
Eigenschaften
Produktname |
4-ethoxy-N,N,2,5-tetramethylbenzene-1-sulfonamide |
|---|---|
Molekularformel |
C12H19NO3S |
Molekulargewicht |
257.35 g/mol |
IUPAC-Name |
4-ethoxy-N,N,2,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-6-16-11-7-10(3)12(8-9(11)2)17(14,15)13(4)5/h7-8H,6H2,1-5H3 |
InChI-Schlüssel |
KLDPCEJVRLMVLV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N(C)C)C |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



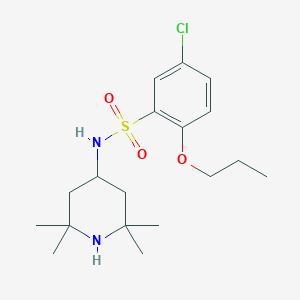
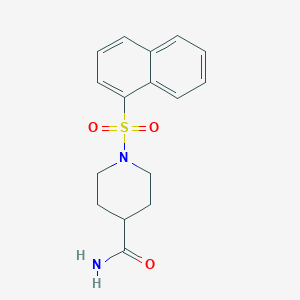
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
